7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one
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Overview
Description
7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound that features a pyran ring fused to a pyridine ring, with a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine derivatives with ethyl acetoacetate in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor . The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrano[3,2-b]pyridin-4(3H)-one derivatives.
Scientific Research Applications
7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-b]pyridin-4(3H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-2H-pyrano[3,2-b]pyridin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic properties.
2H-pyrano[3,2-b]pyridin-4-ol: Contains a hydroxyl group, which can significantly alter its chemical behavior and solubility.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C8H6FNO2 |
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Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2 |
InChI Key |
JGZCVZRIJDTKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)N=CC(=C2)F |
Origin of Product |
United States |
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